2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Medicinal Chemistry Drug Design ADME

This quinoline-4-carboxylic acid derivative features a 1,5-dimethylpyrazole motif that is not interchangeable with other analogs, ensuring distinct binding and ADME profiles. Its free carboxylic acid enables rapid amide/ester library synthesis for SAR studies. Available at ≥95% purity (ISO-grade ≥98% on request), it is suitable for anti-inflammatory and antitumor lead optimization. Choose this scaffold for reproducible, traceable medicinal chemistry research.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 925145-52-4
Cat. No. B1227649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
CAS925145-52-4
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C15H13N3O2/c1-9-12(8-16-18(9)2)14-7-11(15(19)20)10-5-3-4-6-13(10)17-14/h3-8H,1-2H3,(H,19,20)
InChIKeyHIAGTHWYOVNDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.2 [ug/mL]

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 925145-52-4): A Versatile Building Block for Medicinal Chemistry and Drug Discovery


2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 925145-52-4) is a heterocyclic compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . It features a quinoline core substituted at the 2-position with a 1,5-dimethyl-1H-pyrazol-4-yl moiety, and a carboxylic acid group at the 4-position. This compound is commercially available as a white solid, typically at a purity of 95% or higher , and is classified as an irritant . It is a useful research chemical and a key building block in medicinal chemistry, primarily investigated for its potential anti-inflammatory and antitumor properties .

Why 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid Cannot Be Directly Substituted by Common In-Class Analogs


2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid occupies a distinct chemical space that is not interchangeable with other quinoline-4-carboxylic acid derivatives. The precise substitution pattern on both the quinoline core and the pyrazole ring is a critical determinant of biological activity [1]. Simply replacing the 1,5-dimethylpyrazole moiety with other pyrazole analogs, such as the 1-methyl-1H-pyrazol-5-yl or the 5-methyl-pyrazol-1-ylmethyl groups found in related compounds, is not a guaranteed equivalent . These structural modifications, even when maintaining the same molecular formula , can lead to profound differences in binding affinity, selectivity, and physicochemical properties, thereby precluding simple substitution without specific experimental validation .

Quantitative Comparative Evidence: 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid vs. Key Analogs


Lipophilicity (XLogP3): Quantified Difference vs. a 2-Position Pyrazole Isomer

The target compound, with the pyrazole ring directly attached at the 2-position of the quinoline core, has a predicted XLogP3 value of 2.1 . In contrast, a direct positional isomer, 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid, where the pyrazole is at the 4-position and the carboxylic acid is at the 2-position, exhibits a significantly different predicted lipophilicity.

Medicinal Chemistry Drug Design ADME

Topological Polar Surface Area (TPSA): Quantified Difference vs. a Pyrazole Isomer

The target compound possesses a Topological Polar Surface Area (TPSA) of 68.0 Ų . This is identical to the TPSA of a positional isomer, 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid , indicating that the overall polarity from the functional groups is conserved.

Medicinal Chemistry Drug Design ADME

High-Purity Standards: Validated by ISO Certification for Pharmaceutical R&D

Unlike many research chemicals that may have variable purity, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is available with a guaranteed purity of ≥98% (NLT 98%) from suppliers compliant with ISO certification systems . This level of quality assurance is a critical factor for reliable and reproducible research outcomes.

Pharmaceutical R&D Quality Control Procurement

Distinct Reactivity for Carboxylic Acid Derivatization

The carboxylic acid moiety at the 4-position of the quinoline core provides a well-defined and versatile functional handle for further chemical derivatization . Unlike the related hydrazide derivative (CAS 1004643-74-6), which has a hydrazide group, or a methyl ester, the free carboxylic acid can be directly coupled to amines to form amides, reduced to an alcohol, or converted to other functional groups without a preliminary deprotection step .

Organic Synthesis Medicinal Chemistry Building Blocks

Key Application Scenarios for 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 925145-52-4)


Fine-Tuning ADME Properties in Lead Optimization

When optimizing a lead series for balanced lipophilicity and polarity, this compound (XLogP3 = 2.1, TPSA = 68.0 Ų) provides a distinct starting point. Its unique combination of physicochemical properties, especially when compared to its positional isomer 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid (XLogP3 ≈ 2.8, TPSA = 68.0 Ų) , allows medicinal chemists to modulate LogP without affecting TPSA. This is crucial for improving Lipophilic Ligand Efficiency (LipE) and achieving a desirable balance between potency and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Generating Diversity-Oriented Synthesis (DOS) Libraries

The presence of a free carboxylic acid group makes this compound an ideal core scaffold for generating diverse compound libraries . Researchers can readily synthesize a series of amide, ester, or other derivatives to probe structure-activity relationships (SAR) around the quinoline-4-carboxylic acid motif. This is a key step in early-stage drug discovery to identify potent and selective hits against a variety of biological targets, including those related to inflammation and oncology .

Pharmaceutical R&D Requiring ISO-Certified High-Purity Reagents

For projects that demand rigorous quality control and reproducibility, this compound is available at a purity of ≥98% from suppliers operating under ISO quality management systems . This level of assurance minimizes the risk of impurities confounding biological assay results or synthetic reactions. It is particularly well-suited for pharmaceutical development, where material purity, traceability, and batch-to-batch consistency are non-negotiable for regulatory compliance and successful scale-up.

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